3-[4-(5-Bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid
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Overview
Description
3-[4-(5-Bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid is a complex organic compound that features a brominated thiophene ring, a cyclopropyl group, and a butanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Butanoyl Intermediate: The 5-bromothiophene is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the 5-bromothiophen-2-yl butanoyl intermediate.
Cyclopropylation: The butanoyl intermediate undergoes cyclopropylation using cyclopropylamine under acidic conditions to form the cyclopropylamino derivative.
Final Coupling: The cyclopropylamino derivative is coupled with 2-methylpropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles in the presence of a palladium catalyst, following the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Boronic acids, palladium catalyst, base (e.g., K2CO3), ethanol-water mixture, reflux conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential ligand for catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-Bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and the cyclopropyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(5-Chlorothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid
- 3-[4-(5-Fluorothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid
- 3-[4-(5-Iodothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid
Uniqueness
3-[4-(5-Bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity towards certain molecular targets compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
3-[4-(5-bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3S/c1-10(15(19)20)9-17(11-5-6-11)14(18)4-2-3-12-7-8-13(16)21-12/h7-8,10-11H,2-6,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZHWMMGNFRDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)CCCC2=CC=C(S2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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